![molecular formula C23H24N6O2S2 B6564292 2-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-1,3-benzothiazole-6-sulfonamide CAS No. 932990-55-1](/img/structure/B6564292.png)
2-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-1,3-benzothiazole-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyrimidine ring, a phenyl ring, and a benzothiazole ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The pyrimidine ring is a six-membered ring with two nitrogen atoms, found in many biologically active compounds .
科学研究应用
- The benzothiazole scaffold has been explored for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxicity against cancer cell lines. The presence of the pyrrolidine ring enhances the compound’s bioactivity by influencing its binding to cellular targets .
- The pyrimidine moiety in this compound suggests its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can modulate disease processes. Researchers have investigated derivatives of this compound as kinase inhibitors, particularly targeting kinases involved in cancer and inflammation .
- Some derivatives of this compound have shown promise as analgesics. For instance, PF-04455242, a related compound, blocked kappa opioid receptor (KOR) and mu opioid receptor (MOR) agonist-induced analgesia in rats. Understanding the structure-activity relationship (SAR) of these derivatives can guide drug design for pain management .
- Fibrosis is a pathological process characterized by excessive collagen deposition. Compounds that inhibit collagen synthesis are of interest. Although not directly studied for this compound, related pyridine derivatives have demonstrated antifibrotic activity by modulating collagen synthesis pathways .
- The compound’s structural features suggest potential as a VEGFR inhibitor. Inhibiting VEGFR can reduce angiogenesis and tumor growth. While direct studies on this compound are limited, similar scaffolds have been investigated for their antiangiogenic properties .
- The pyrrolidine ring, along with the benzothiazole core, contributes to the compound’s three-dimensional diversity. Medicinal chemists often use heterocyclic scaffolds to explore pharmacophore space and optimize drug properties. Understanding the stereochemistry and substituent effects can guide the design of novel compounds .
Anticancer Agents
Kinase Inhibitors
Analgesics and Pain Management
Antifibrotic Agents
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Heterocyclic Scaffold Exploration
作用机制
Target of Action
The primary target of this compound is the kappa opioid receptor (KOR) . KOR is a type of opioid receptor that interacts with specific neurotransmitters in the brain and plays a significant role in pain perception, mood regulation, and consciousness.
Mode of Action
The compound acts as an antagonist at the kappa opioid receptor . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances. This can lead to changes in the perception of pain and mood.
Pharmacokinetics
The presence of the pyrrolidine ring in its structure may contribute to its pharmacokinetic profile . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
属性
IUPAC Name |
2-methyl-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzothiazole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S2/c1-15-13-22(29-11-3-4-12-29)27-23(24-15)26-17-5-7-18(8-6-17)28-33(30,31)19-9-10-20-21(14-19)32-16(2)25-20/h5-10,13-14,28H,3-4,11-12H2,1-2H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLUCKZZHCAFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-1,3-benzothiazole-6-sulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。